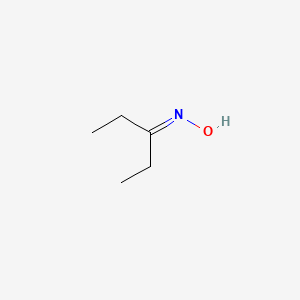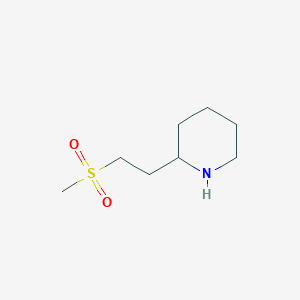
1-Chloro-2-fluoro-4-isopropoxybenzene
Descripción general
Descripción
1-Chloro-2-fluoro-4-isopropoxybenzene is a useful research compound. Its molecular formula is C9H10ClFO and its molecular weight is 188.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Polymerization and Functionalization
1-Chloro-2-fluoro-4-isopropoxybenzene and related compounds have been studied in the context of polymerization. In particular, alkoxybenzenes like isopropoxybenzene have been used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allows for direct chain-end functionalization, offering a method to modify the properties of polymers for various applications (Morgan, Martínez-Castro, & Storey, 2010).
2. SNAr Reaction Mechanism Study
Studies have also focused on the SNAr (nucleophilic aromatic substitution) reaction mechanism involving chloro- and fluoro-substituted benzenes. Research in this area helps understand the molecular interactions and reaction kinetics critical for chemical synthesis and drug development (Alarcón-Espósito et al., 2015).
3. Spectroscopic Analysis
The rotational spectra and dipole moments of chloro-fluorobenzene derivatives, including 1-chloro-4-fluorobenzene, have been measured. These studies are significant for understanding the molecular structure and behavior in various states, which is important in fields like materials science and molecular engineering (Peebles & Peebles, 2002).
4. Synthesis of Pharmaceutical Compounds
Research has also been conducted on the synthesis of fluoro- and chloro-substituted benzenes as building blocks for pharmaceuticals. These compounds are valuable for creating drugs with specific properties and activities (Masson & Schlosser, 2005).
5. Cross-Coupling Reactions
This compound and similar compounds have been used in ortho-selective cross-coupling reactions with Grignard reagents. This research is essential for the development of complex organic molecules, which have applications in drug development and materials science (Manabe & Ishikawa, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that halogenated benzene compounds often interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of 1-Chloro-2-fluoro-4-isopropoxybenzene is likely to involve interactions with its targets via nucleophilic substitution reactions . The chlorine and fluorine atoms attached to the benzene ring are potential leaving groups that can be displaced by nucleophiles present in the body. The isopropoxy group may also participate in these reactions, potentially leading to the formation of new compounds within the body.
Biochemical Pathways
Halogenated benzene compounds are known to participate in various biochemical reactions, includingfree radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting a variety of biochemical pathways.
Propiedades
IUPAC Name |
1-chloro-2-fluoro-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQDPNHNBFWVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856562 | |
| Record name | 1-Chloro-2-fluoro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369813-97-7 | |
| Record name | 1-Chloro-2-fluoro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B3030979.png)












